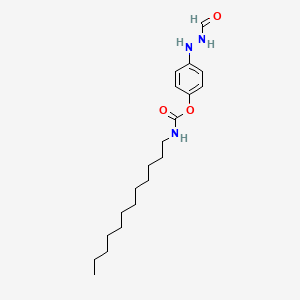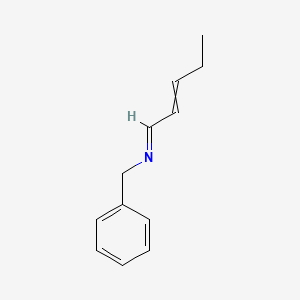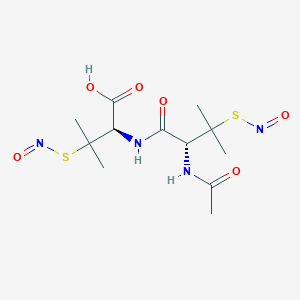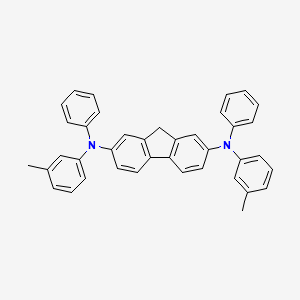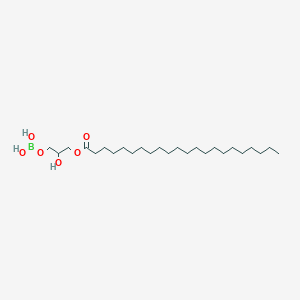
3-(Boronooxy)-2-hydroxypropyl docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Boronooxy)-2-hydroxypropyl docosanoate is an organic compound that features a boronic acid ester group attached to a long-chain fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boronooxy)-2-hydroxypropyl docosanoate typically involves the esterification of docosanoic acid with 3-(boronooxy)-2-hydroxypropanol. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Boronooxy)-2-hydroxypropyl docosanoate can undergo various chemical reactions, including:
Oxidation: The boronic acid ester group can be oxidized to form boronic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
3-(Boronooxy)-2-hydroxypropyl docosanoate has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Boronooxy)-2-hydroxypropyl docosanoate involves its ability to form stable complexes with diols and other nucleophiles. The boronic acid ester group can interact with various molecular targets, facilitating reactions such as cross-coupling and bioconjugation. The long-chain fatty acid moiety enhances its solubility in organic solvents and its ability to interact with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Boronooxy)-2-hydroxypropyl palmitate: Similar structure but with a shorter fatty acid chain.
3-(Boronooxy)-2-hydroxypropyl stearate: Another similar compound with an intermediate-length fatty acid chain.
3-(Boronooxy)-2-hydroxypropyl oleate: Contains an unsaturated fatty acid chain.
Uniqueness
3-(Boronooxy)-2-hydroxypropyl docosanoate is unique due to its long-chain docosanoic acid moiety, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring enhanced solubility and interaction with lipid membranes.
Eigenschaften
CAS-Nummer |
143435-71-6 |
|---|---|
Molekularformel |
C25H51BO6 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
(3-docosanoyloxy-2-hydroxypropoxy)boronic acid |
InChI |
InChI=1S/C25H51BO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)31-22-24(27)23-32-26(29)30/h24,27,29-30H,2-23H2,1H3 |
InChI-Schlüssel |
OFDOVCYSKIAPIH-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B12552985.png)
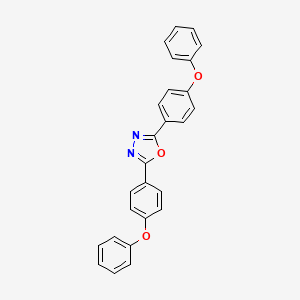

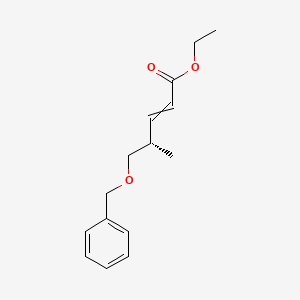
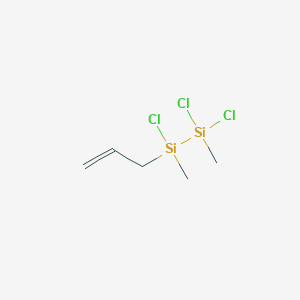
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-](/img/structure/B12553029.png)
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
